molecular formula C13H11FN2O5S B12383598 Tegeprotafib

Tegeprotafib

Cat. No.: B12383598
M. Wt: 326.30 g/mol
InChI Key: CPLSFGHDGOFDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tegeprotafib is a small molecule drug that acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and tyrosine-protein phosphatase non-receptor type 2 (PTPN2). It has shown potent inhibitory activity with IC50 values of 4.4 nM for PTPN2 and 1-10 nM for PTP1B . This compound is primarily being investigated for its potential therapeutic applications in treating advanced malignant solid neoplasms .

Chemical Reactions Analysis

Tegeprotafib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Tegeprotafib is unique in its dual inhibitory activity against both PTP1B and PTPN2, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.

Properties

Molecular Formula

C13H11FN2O5S

Molecular Weight

326.30 g/mol

IUPAC Name

5-(1-fluoro-3-hydroxy-7-methoxynaphthalen-2-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C13H11FN2O5S/c1-21-8-3-2-7-4-10(17)13(12(14)9(7)5-8)16-6-11(18)15-22(16,19)20/h2-5,17H,6H2,1H3,(H,15,18)

InChI Key

CPLSFGHDGOFDRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C(C=C2C=C1)O)N3CC(=O)NS3(=O)=O)F

Origin of Product

United States

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